
6-Chloronicotinamide
Descripción general
Descripción
6-Chloronicotinamide (6-Cl-NAM) is an organic compound that is an analog of nicotinamide, a derivative of the vitamin B3. It is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. 6-Cl-NAM is a relatively new compound and has been the subject of intense research in recent years.
Aplicaciones Científicas De Investigación
Neurological Research : Bielicki and Krieglstein (1976) found that 6-aminonicotinamide treatment significantly reduces GABA and glutamate concentrations in rat brains, potentially contributing to neurological symptoms and serving as a model substance for studying the GABA-shunt pathway in the nervous system (Bielicki & Krieglstein, 1976).
Developmental Biology : Morris et al. (1985) reported that 6-aminonicotinamide impairs brain development in neonatal rats by reducing ornithine decarboxylase activity and impairing its reactivity to growth stimuli (Morris, Nadler, Nemeroff, & Slotkin, 1985).
Agricultural Chemistry : Jethmalani et al. (1996) and Yu et al. (2021) investigated derivatives of 6-chloronicotinamide, revealing their potential as herbicidal agents against specific weeds and offering avenues for new herbicide development (Jethmalani, Camp, Soman, Hawley, Setliff, & Holt, 1996); (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Cancer Research : Dietrich, Friedland, and Kaplan (1958) demonstrated that 6-aminonicotinamide reduces mitochondrial activity and alters energy metabolism in various cancers, potentially affecting tumor growth (Dietrich, Friedland, & Kaplan, 1958). Additionally, Budihardjo et al. (1998) found that 6AN treatment increases sensitivity to cisplatin in human tumor cell lines, enhancing the effectiveness of antineoplastic treatments (Budihardjo et al., 1998).
Metabolic and Biochemical Studies : Multiple studies have focused on the effects of 6-AN on energy metabolism and biochemical pathways, including its impact on the pentose phosphate pathway and energy metabolism in rat embryos (McCandless & Scott, 1981); (Tyson, Perron, & Sutherland, 2000).
Environmental and Analytical Chemistry : Research into the degradation, detection, and environmental impact of this compound and its derivatives has also been conducted, highlighting its relevance in environmental health and analytical methodologies (Žabar et al., 2011); (Erenchun, Balugera, Goicolea, & Barrio, 1997).
Biocatalysis : Zheng et al. (2018) and Jin et al. (2013) explored the use of enzymes for the biocatalytic production of chloronicotinic acid derivatives, offering potential for industrial applications (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018); (Jin, Liu, Xu, Zheng, Zheng, & Shen, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAZUBWHAZHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211796 | |
| Record name | 6-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6271-78-9 | |
| Record name | 6-Chloronicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6271-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75J71K86L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential environmental impacts of 6-chloronicotinamide?
A: Research suggests that this compound can be generated as an intermediate product during the degradation of the insecticide imidacloprid by a cobalt/peroxymonosulfate system. [] While this system shows promise as an advanced oxidation technology for water treatment, further research is needed to fully understand the environmental fate and potential ecotoxicological effects of this compound itself.
Q2: How does the chemical structure of nicotinic acid analogs, like this compound, influence their ability to modulate the virulence of Bordetella pertussis?
A: Studies indicate that the carboxyl group of nicotinic acid is essential for its modulatory effect on Bordetella pertussis virulence gene expression. [] Analogs like this compound, where the carboxyl group is altered, lose their ability to act as modulators. This suggests that the carboxyl group plays a crucial role in the molecular mechanism of modulation, possibly through charge-charge interactions. []
Q3: Can this compound exist in different forms, and how does this impact its reactivity?
A: Theoretical studies employing density functional theory have explored the tautomerism of this compound. [] Calculations indicate that while only one tautomer (likely the ketone form) is stable in the gas phase, interaction with water molecules can significantly lower the energy barrier for proton transfer, potentially facilitating reactions. [] This highlights the importance of considering the microenvironment when studying the reactivity of this compound.
Q4: Are there efficient synthetic routes for producing this compound derivatives?
A: Yes, researchers have developed a regioselective Suzuki coupling method for synthesizing 2-aryl-6-chloronicotinamides. [] This method utilizes a palladium catalyst (PXPd2) and achieves high regioselectivity by exploiting the chelation of the palladium species to the amide group of 2,6-dichloronicotinamide. [] This approach offers a streamlined route to access a variety of this compound derivatives for further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

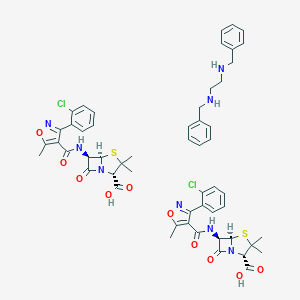
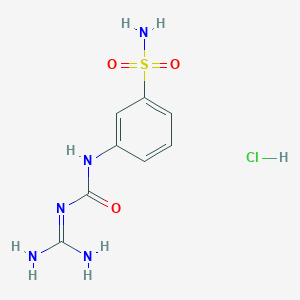
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)

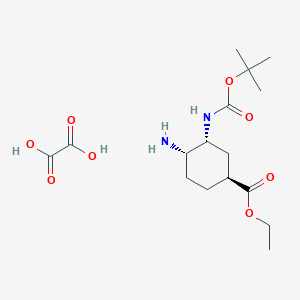
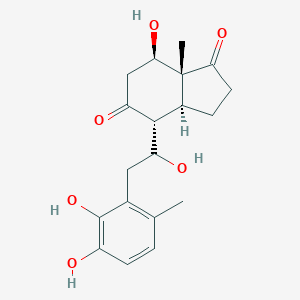
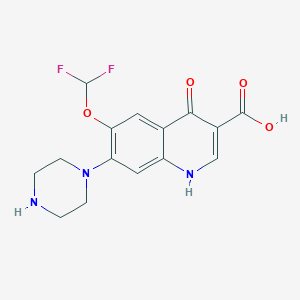
![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)
![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)

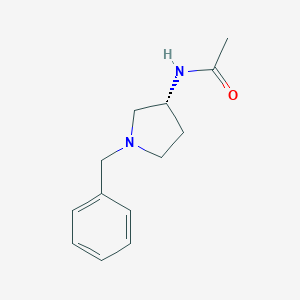
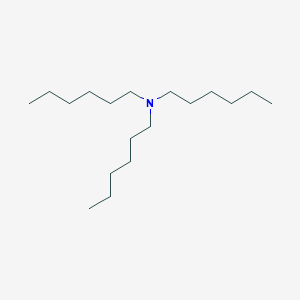
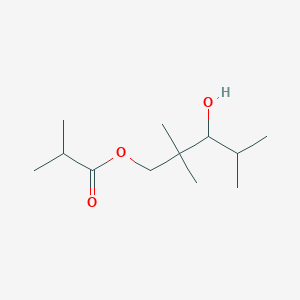
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)